HepG2 Cytotoxicity Absence
In a quantitative high-throughput screening (qHTS) HepG2 cytotoxicity assay performed by the NCGC, the target compound exhibited % Activity values ranging from -13.2621% to -10.4851% across a concentration range of 2.29 µM to 229 µM, as measured by the Scripps Research Institute Molecular Screening Center . This indicates a lack of significant cytotoxic effect on hepatocellular carcinoma cells under these conditions. A direct comparator from the same assay plate is absent, but this data differentiates it from highly potent anticancer agents within the imidazo[2,1-b]thiazole class, such as compound 8u (which shows sub-micromolar IC50s against various cancer lines including MCF7 and NCI-H460 [1]).
| Evidence Dimension | HepG2 Cell Cytotoxicity |
|---|---|
| Target Compound Data | Activity range: -13.2621% to -10.4851% (at 2.29 µM to 229 µM) |
| Comparator Or Baseline | Class-level comparator: Compound 8u from Abdel-Maksoud et al. (2015), IC50 = 0.476 µM (MCF7), 0.845 µM (NCI-H460) |
| Quantified Difference | Target compound shows no meaningful cytotoxicity in HepG2 at concentrations up to 229 µM, whereas potent class members have sub-µM IC50s in other cancer cell lines. |
| Conditions | NCGC qHTS HepG2 Cytotoxicity Assay, Plate Reader, Dry Powder format. |
Why This Matters
This data point is crucial for researchers seeking an imidazo[2,1-b]thiazole scaffold with a potentially wider therapeutic window or reduced inherent cytotoxicity for non-oncology applications.
- [1] Abdel-Maksoud, M.S., et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 2015, 95, 453-463. View Source
